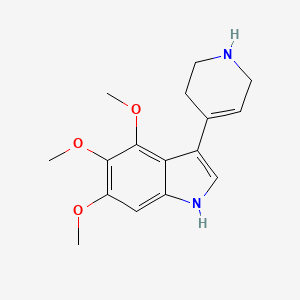
Lithium hydrogen sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium hydrogen sebacate is a chemical compound with the molecular formula C10H17LiO4. It is a lithium salt of sebacic acid, which is a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium hydrogen sebacate can be synthesized through the reaction of sebacic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where sebacic acid (C10H18O4) reacts with lithium hydroxide (LiOH) to form this compound and water. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity sebacic acid and lithium hydroxide. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium hydrogen sebacate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sebacate.
Reduction: It can be reduced under specific conditions to form sebacic acid and lithium hydroxide.
Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various metal salts can be used to replace the lithium ion.
Major Products
Oxidation: Lithium sebacate.
Reduction: Sebacic acid and lithium hydroxide.
Substitution: Corresponding metal sebacates.
Applications De Recherche Scientifique
Lithium hydrogen sebacate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in biological systems, including as a component in drug delivery systems.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of high-performance lubricants and greases due to its thermal stability and lubricating properties.
Mécanisme D'action
The mechanism of action of lithium hydrogen sebacate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The lithium ion can modulate signaling pathways, including those involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are important in cellular processes such as metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium sebacate: Similar in structure but lacks the hydrogen ion.
Lithium stearate: Another lithium salt of a fatty acid, used in similar applications.
Lithium adipate: A lithium salt of adipic acid, used in the production of lubricants and polymers.
Uniqueness
Lithium hydrogen sebacate is unique due to its specific molecular structure, which imparts distinct properties such as higher thermal stability and specific reactivity patterns. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
94042-76-9 |
|---|---|
Formule moléculaire |
C10H17LiO4 |
Poids moléculaire |
208.2 g/mol |
Nom IUPAC |
lithium;10-hydroxy-10-oxodecanoate |
InChI |
InChI=1S/C10H18O4.Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Clé InChI |
GYZOCMZOBAZZSX-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C(CCCCC(=O)[O-])CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




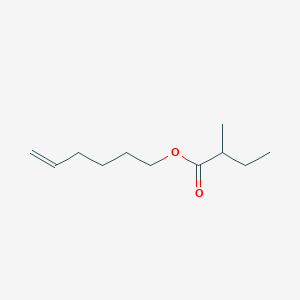

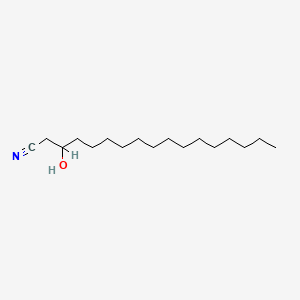
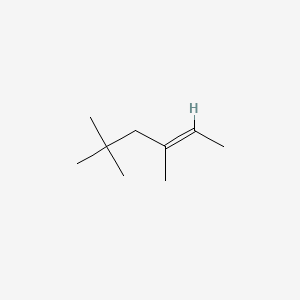


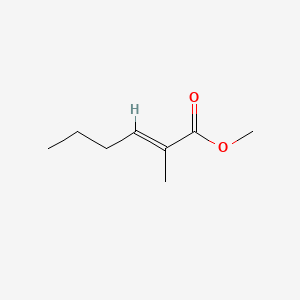



![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
